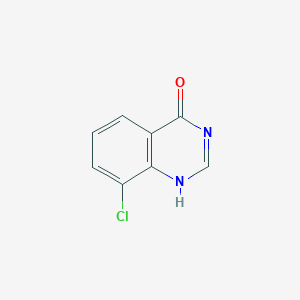

8-Chloroquinazolin-4-OL

説明

特性

IUPAC Name |

8-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJDRWZFALRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445662 | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101494-95-5 | |

| Record name | 8-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-Chloroquinazolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 8-Chloroquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as 8-chloro-3,4-dihydroquinazolin-4-one, is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have shown potential as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), highlighting their significance in drug discovery, particularly in the development of anticancer agents. The synthesis of this core structure is, therefore, of considerable interest to the scientific community.

The most common and direct route to this compound involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, typically formamide or formic acid. This guide will focus on these established methods, providing detailed experimental procedures and comparative data.

Synthetic Pathways

The primary synthetic strategies for obtaining this compound are outlined below. These methods are valued for their reliability and scalability.

Synthesis from 2-Amino-3-chlorobenzoic Acid and Formamide

This is the most widely employed method, involving a one-pot reaction that is both efficient and straightforward. The reaction proceeds via the initial formation of a formylamino intermediate, which then undergoes intramolecular cyclization to yield the desired quinazolinone.

Synthesis using Microwave Irradiation

A modern and efficient alternative to conventional heating is the use of microwave irradiation. This method significantly reduces reaction times while often improving yields. The underlying chemical transformation remains the same as the conventional method.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Conventional Heating Method

This protocol is adapted from established procedures for the synthesis of quinazolin-4-ones.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Formamide

-

Sand bath or heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

A mixture of 2-amino-3-chlorobenzoic acid (1.0 equivalent) and formamide (5.0 equivalents) is placed in a round-bottom flask.

-

The flask is fitted with a reflux condenser and heated in a sand bath or with a heating mantle to 130-140°C.

-

The reaction mixture is maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into cold water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.

Microwave-Assisted Method

This method offers a significant reduction in reaction time.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Formamide

-

Microwave reactor

-

Pyrex beaker

Procedure:

-

In a Pyrex beaker, 2-amino-3-chlorobenzoic acid (1.0 equivalent) and formamide (5.0 equivalents) are thoroughly mixed.

-

The beaker is covered and placed in a microwave reactor.

-

The mixture is irradiated in stages. An example protocol would be irradiating at 30% power (e.g., 270 W) for 5 minutes, followed by a cooling period, and then another 5 minutes of irradiation.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting residue is washed thoroughly with water, dried, and then recrystallized from an appropriate solvent to afford pure this compound.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of quinazolin-4-ones, which are analogous to the synthesis of this compound. Specific yields for the 8-chloro derivative may vary but are expected to be in a similar range.

| Method | Starting Material | Reagent | Temperature (°C) | Time | Yield (%) |

| Conventional | 2-Aminobenzoic acid | Formamide | 130-140 | 2 hours | ~96% |

| Conventional | 2-Aminobenzoic acid | Formamide | 150-160 | 8 hours | 61% |

| Microwave | 2-Aminobenzoic acid | Formamide | N/A | 10 min | 86.4% |

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of 2-amino-3-chlorobenzoic acid and formamide being the most efficient and common method. Both conventional heating and microwave-assisted protocols provide high yields of the desired product. The choice between these methods will depend on the available equipment and desired reaction time. This guide provides the necessary information for researchers to successfully synthesize this important heterocyclic compound for further application in medicinal chemistry and drug development.

8-Chloroquinazolin-4-OL chemical properties and structure

An In-depth Technical Guide to 8-Chloroquinazolin-4-ol

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The quinazolinone core is a prevalent scaffold in numerous biologically active compounds.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium with its more stable keto form, 8-chloroquinazolin-4(3H)-one. This document will refer to the compound by its common name, 8-Chloroquinazolin-4(1H)-one, reflecting the predominant tautomer.

IUPAC Name: 8-chloroquinazolin-4(1H)-one Synonyms: 8-CHLOROQUINAZOLIN-4(1H)-ONE Tautomeric Forms: The compound exhibits keto-enol tautomerism, readily interconverting between the -ol and -one forms, with the quinazolinone form being thermodynamically favored.

Physicochemical Data

The quantitative properties of 8-Chloroquinazolin-4(1H)-one are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 101494-95-5 | [1] |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| Relative Density | 1.50 g/cm³ (at 20°C) | [1] |

| Solubility | Soluble in DMSO (22.5 mg/mL, 124.59 mM) | [1] |

| SMILES | Clc1cccc2c1nc[nH]c2=O | [1] |

Synthesis and Experimental Protocols

The synthesis of the quinazolinone scaffold is well-established, with several methods available. A highly employed and fundamental approach begins with substituted anthranilic acid.

General Synthesis of the Quinazolinone Core

This protocol outlines a common two-step synthesis adapted from established methodologies for creating the 4(3H)-quinazolinone structure.[2][3]

Methodology:

-

Step 1: Synthesis of the Benzoxazinone Intermediate:

-

2-Amino-3-chlorobenzoic acid (the chlorinated analogue of anthranilic acid) is reacted with an acylating agent such as an acyl chloride or, more commonly, an excess of acetic anhydride.[2]

-

The mixture is heated under reflux. This condition facilitates both the acylation of the amino group and the subsequent intramolecular cyclization via dehydration to form the corresponding 8-chloro-1,3-benzoxazin-4-one intermediate.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate product is often precipitated by pouring it into water, then collected by filtration.[2]

-

-

Step 2: Formation of the Quinazolinone Ring:

-

The isolated benzoxazinone intermediate is dissolved in a suitable solvent, such as ethanol.

-

An amine source, typically an excess of aqueous ammonia or a primary amine, is added to the solution.

-

The mixture is heated under reflux for several hours.[2] The amine attacks the carbonyl group of the benzoxazinone, leading to ring opening followed by recyclization to form the thermodynamically stable quinazolinone ring system.

-

After cooling, the final product, 8-Chloroquinazolin-4(1H)-one, precipitates and can be purified by filtration, washing, and recrystallization.

-

Protocol for Stock Solution Preparation

For in vitro biological assays, a concentrated stock solution is required.

Methodology:

-

Weighing: Accurately weigh the desired amount of 8-Chloroquinazolin-4(1H)-one powder.

-

Dissolution: Add Dimethyl Sulfoxide (DMSO) to the powder to achieve the target concentration (e.g., 22.5 mg/mL).

-

Solubilization: To ensure complete dissolution, sonication is recommended.[1]

-

Storage: The stock solution should be stored at -80°C for long-term stability (up to one year). For short-term use, storage at -20°C is also acceptable.[1]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] Specifically, 8-Chloroquinazolin-4(1H)-one has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1]

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks (SSBs).

-

DNA Damage and PARP-1 Activation: When SSBs occur, PARP-1 binds to the damaged site and becomes activated.

-

PARylation: Activated PARP-1 uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.

-

Recruitment of Repair Machinery: This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1, DNA ligase III) to the site of damage, facilitating the repair of the SSB.

-

Role of this compound: As a PARP inhibitor, this compound binds to the active site of PARP-1, preventing the synthesis of PAR. This "traps" PARP-1 on the DNA and halts the SSB repair process.

-

Synthetic Lethality: During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy in oncology.

The signaling pathway below illustrates this mechanism of action.

References

- 1. 8-CHLOROQUINAZOLIN-4(1H)-ONE | TargetMol [targetmol.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of 8-Chloroquinazolin-4-ol, a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The information is compiled for researchers and professionals in drug development, with a focus on its biochemical activity, relevant experimental methodologies, and the signaling context of its target.

Core Mechanism of Action: PARP-1 Inhibition

This compound functions as an inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] It is categorized as a nicotinamide mimic, suggesting that its inhibitory action occurs through competition with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[1][2] By occupying the nicotinamide binding pocket, this compound prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a critical process in the cellular response to DNA damage.

The inhibition of PARP-1 by this compound has significant implications for cellular processes, particularly in the context of cancer biology. PARP-1 is a key player in the repair of single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of these DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapies.

Quantitative Data

The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme.

| Compound | Target | IC50 | Compound Reference |

| This compound | PARP-1 | 5.65 µM | Compound 18[1][2] |

Note: Further quantitative data, such as binding affinity (Ki) and selectivity against other PARP isoforms, are not available in the reviewed literature.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PARP-1 signaling pathway in response to DNA damage and the inhibitory action of this compound.

Caption: PARP-1 activation at DNA damage sites and its inhibition by this compound.

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound is not detailed in the available literature, a generalized protocol for a biochemical PARP-1 inhibition assay is provided below. This represents a standard methodology for evaluating the potency of PARP inhibitors.

Generalized PARP-1 Enzymatic Assay Protocol (Chemiluminescent)

This protocol is a representative workflow and may not reflect the exact conditions used for the initial characterization of this compound.

-

Plate Preparation:

-

A 96-well white plate is coated with histones, which will serve as the protein substrate for PARP-1.

-

The plate is incubated overnight at 4°C to allow for histone adsorption.

-

The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

-

Blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

-

The plate is washed again before use.

-

-

Reaction Mixture Preparation:

-

A reaction buffer containing buffer salts, dithiothreitol (DTT), and activated DNA (to stimulate PARP-1 activity) is prepared.

-

Biotinylated NAD+ is added to the reaction buffer. This modified substrate allows for the detection of the newly synthesized PAR chains.

-

Recombinant human PARP-1 enzyme is diluted to the desired concentration in the reaction buffer.

-

-

Inhibitor Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A serial dilution of the inhibitor is performed to test a range of concentrations. A vehicle control (DMSO only) is also prepared.

-

-

Enzymatic Reaction:

-

The diluted inhibitor or vehicle is added to the appropriate wells of the histone-coated plate.

-

The enzymatic reaction is initiated by adding the PARP-1 enzyme/biotinylated NAD+ mixture to all wells.

-

The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the PARylation reaction to occur.

-

-

Detection:

-

The reaction is stopped, and the plate is washed to remove unreacted components.

-

Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added to each well. The streptavidin binds to the biotin incorporated into the PAR chains.

-

The plate is incubated to allow for this binding and then washed again.

-

A chemiluminescent HRP substrate is added to each well. The HRP enzyme catalyzes a reaction that produces light.

-

The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of PARylation, and thus to the activity of PARP-1.

-

-

Data Analysis:

-

The luminescence data is plotted against the inhibitor concentration.

-

The IC50 value is calculated by fitting the data to a dose-response curve. This value represents the concentration of this compound required to inhibit PARP-1 activity by 50%.

-

Caption: A generalized workflow for a PARP-1 enzymatic inhibition assay.

References

The Biological Landscape of 8-Chloroquinazolin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many variations, the 8-chloroquinazolin-4-ol core represents a specific pharmacophore with underexplored potential. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a primary focus on their anticancer properties. Due to the limited volume of research focused specifically on the 8-chloro substitution, this guide also draws upon data from structurally related 8-substituted quinazolin-4-one derivatives to infer potential structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have gained prominence as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The primary molecular targets for many quinazoline-based anticancer agents are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation, survival, and angiogenesis—hallmarks of cancer.[3][4]

While specific quantitative data for this compound derivatives is sparse in publicly available literature, the broader class of 8-substituted quinazolin-4-ones has been investigated. For instance, a group of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were prepared and evaluated as PARP inhibitors, with some compounds exhibiting significant cytotoxicity in murine leukemia cells.[5] Another study on 2-(amino)quinazolin-4(3H)-one derivatives explored the impact of substitutions at the 8-position on antibacterial activity, demonstrating that modifications at this position can significantly influence biological outcomes.[6]

Quantitative Data on Related Quinazolinone Derivatives

To provide a comparative context, the following table summarizes the anticancer activity of various quinazolinone derivatives from the literature. It is important to note that these compounds do not all possess the specific 8-chloro-4-hydroxy scaffold but offer insights into the broader potential of this chemical class.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| Compound 18b | 2-substituted quinazoline-4-amine | K562 (Chronic Myeloid Leukemia) | 0.05 ± 0.02 | [7] |

| Compound 23a | 2-substituted quinazoline-4-amine | K562 (Chronic Myeloid Leukemia) | >50 | [7] |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | A549 (Non-small cell lung cancer) | 2.25 | [4] |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | HT-29 (Colorectal adenocarcinoma) | 1.72 | [4] |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | MCF-7 (Breast adenocarcinoma) | 2.81 | [4] |

Signaling Pathways

The primary mechanism of action for many anticancer quinazoline derivatives involves the inhibition of receptor tyrosine kinases, leading to the downregulation of key signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[1][2][8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][9] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 8-Chloroquinazolin-4-OL, a key heterocyclic compound with potential applications in drug discovery, notably as a PARP-1 inhibitor. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known data with established, detailed experimental protocols for characterizing similar quinazolinone derivatives.

Core Physicochemical Properties

This compound is a derivative of quinazoline, a bicyclic aromatic heterocycle. It exists in a tautomeric equilibrium with its keto form, 8-Chloroquinazolin-4(1H)-one. For similar quinolone systems, the keto form is generally more stable and predominates in both solid and polar solvent phases.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development. While a comprehensive solubility profile for this compound across a range of solvents is not extensively documented, some data is available.

Table 1: Known Solubility Data for 8-Chloroquinazolin-4(1H)-one

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL[1] | 124.59 mM[1] | Sonication is recommended for dissolution.[1] |

Generally, the parent quinazoline is water-soluble. The solubility of quinazolinone derivatives can be enhanced through techniques such as the formation of solid dispersions.[2]

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.

-

Sample Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the supernatant from the solid material by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

The chemical stability of a compound is crucial for its development, storage, and therapeutic efficacy. The quinazolinone ring is generally considered stable under mild acidic and alkaline conditions, as well as to oxidation and reduction.[3] However, degradation can occur under more strenuous conditions.

Table 2: Known Storage and Stability Information for 8-Chloroquinazolin-4(1H)-one

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent | -80°C | 1 year[1] |

Studies on other quinazoline derivatives have shown that they can be unstable when exposed to normal room lighting, and stability is improved when stored in the dark.[4]

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods. These studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing.

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (alkaline).

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 72 hours).

-

Draw samples at various time points, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Store the solution at room temperature, protected from light, for a defined period.

-

Analyze samples at different time intervals by HPLC. The pyrimidine ring of the quinazoline nucleus can be susceptible to attack by oxidative species.[5]

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

-

Maintain a control sample in the dark.

-

Analyze both the light-exposed and dark control samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid this compound to dry heat at an elevated temperature (e.g., 80-100°C) for a set duration.

-

Analyze the sample by HPLC to assess for degradation products.

-

Signaling Pathway Involvement

This compound has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations), this leads to synthetic lethality and cell death.

This guide provides a framework for understanding and evaluating the solubility and stability of this compound. The provided experimental protocols can be adapted to generate the specific data required for comprehensive characterization and successful drug development.

References

- 1. 8-CHLOROQUINAZOLIN-4(1H)-ONE | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]

8-Chloroquinazolin-4-OL: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 8-Chloroquinazolin-4-OL, a quinazoline derivative with demonstrated inhibitory activity against key enzymes implicated in cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Findings: Confirmed and Potential Therapeutic Targets

Extensive research into the quinazoline scaffold has revealed its potential as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. While the broader class of quinazolines has been shown to target multiple kinases involved in oncogenesis, specific data for this compound is currently most robust for its activity as a PARP-1 inhibitor. Other key oncogenic kinases are considered potential targets based on the well-established activity of the quinazoline core.

Confirmed Therapeutic Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)

This compound has been identified as a direct inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Potential Therapeutic Targets

The quinazoline scaffold is a well-established pharmacophore for the inhibition of several receptor tyrosine kinases (RTKs) that are central to cancer cell proliferation, survival, and angiogenesis. While specific inhibitory data for this compound against these targets is not yet publicly available, its structural similarity to known inhibitors suggests it may also target the following kinases:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers, EGFR signaling promotes cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that regulates cell growth, metabolism, and survival.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory activity of this compound against its confirmed therapeutic target.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | PARP-1 | Enzyme Assay | 5.65[1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the confirmed and potential therapeutic targets of this compound.

Figure 1: PARP-1 Signaling Pathway and Inhibition.

Figure 2: Potential Inhibition of the EGFR Signaling Pathway.

References

The Pharmacokinetics of 8-Chloroquinazolin-4-OL: A Technical Guide for Drug Development Professionals

Introduction

8-Chloroquinazolin-4-OL is a quinazoline derivative with potential therapeutic applications, including its role as a PARP-1 inhibitor.[1] Understanding the pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. This technical guide outlines the anticipated pharmacokinetic properties of this compound and provides a framework of experimental protocols for their determination.

Predicted Pharmacokinetic Profile

Based on the analysis of similar quinazoline and quinoline structures, the following pharmacokinetic characteristics for this compound can be anticipated.

Absorption

The absorption of quinazoline derivatives can be variable. Oral bioavailability will be influenced by its solubility and permeability.

Distribution

The volume of distribution will depend on the compound's lipophilicity and plasma protein binding. Many small molecule inhibitors exhibit moderate to high protein binding.

Metabolism

Metabolism is expected to be a major route of elimination for this compound. The quinazoline ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways are likely to include:

-

Hydroxylation: Addition of hydroxyl groups to the quinazoline ring system.

-

Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group at the 4-position, a common pathway for compounds with a hydroxyl group.

-

Oxidation: Further oxidation of the quinazoline core.

Studies on related quinoline compounds have shown the involvement of CYP2A6 and CYP2E1 in the formation of hydroxylated metabolites.[2] Other quinazoline derivatives are known to be metabolized by CYP2C19, CYP2D6, and CYP3A4.

Excretion

The metabolites of this compound are anticipated to be primarily excreted in the urine and, to a lesser extent, in the feces.

Quantitative Data Summary

The following tables present a hypothetical summary of pharmacokinetic parameters for this compound, based on typical values for similar small molecules. These tables are intended to serve as a template for presenting experimentally derived data.

Table 1: In Vitro ADME Profile of this compound (Hypothetical Data)

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffer (pH 7.4) | 50 µM |

| Permeability | Caco-2 | 5 x 10-6 cm/s |

| Plasma Protein Binding | Human Plasma | 95% |

| Metabolic Stability | Human Liver Microsomes (t1/2) | 30 min |

| CYP450 Inhibition (IC50) | CYP1A2, 2C9, 2C19, 2D6, 3A4 | >10 µM |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | Unit | Oral (10 mg/kg) | Intravenous (1 mg/kg) |

| Cmax | ng/mL | 800 | 1500 |

| Tmax | h | 1.0 | 0.1 |

| AUC0-t | ng·h/mL | 4000 | 2000 |

| t1/2 | h | 4.0 | 3.5 |

| Bioavailability (F%) | % | 40 | - |

| Clearance (CL) | mL/min/kg | - | 8.3 |

| Volume of Distribution (Vd) | L/kg | - | 2.5 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound.

In Vitro Metabolic Stability

Objective: To determine the rate of metabolism of this compound in human liver microsomes.

Methodology:

-

Incubation: this compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of NADPH (1 mM).

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining this compound is quantified by LC-MS/MS.

-

Data Analysis: The half-life (t1/2) is calculated from the slope of the natural log of the remaining parent compound versus time.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

-

Animals: Male Sprague-Dawley rats (n=3 per group) are used.

-

Dosing:

-

Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of 10 mg/kg.

-

Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with 10% DMSO) and administered via the tail vein at a dose of 1 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose, and at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution. Bioavailability is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Analytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the parent and a specific product ion of this compound and an internal standard.

-

Sample Preparation: A protein precipitation extraction is performed by adding acetonitrile to the plasma samples. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Visualizations

The following diagrams illustrate the predicted metabolic pathway and a general workflow for pharmacokinetic analysis.

Caption: Predicted metabolic pathway of this compound.

Caption: General workflow for an in vivo pharmacokinetic study.

References

In Silico Docking Analysis of 8-Chloroquinazolin-4-ol: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of 8-Chloroquinazolin-4-ol, with a primary focus on its interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair and a key target in cancer therapy. This document synthesizes available data on analogous compounds, outlines detailed experimental and computational protocols, and visualizes the relevant biological pathways to support further research and development.

Introduction to this compound and its Therapeutic Target

This compound is a small molecule belonging to the quinazolinone class of compounds. The quinazolinone scaffold is recognized for its diverse pharmacological activities. Notably, 8-Chloroquinazolin-4(1H)-one has been identified as an inhibitor of the Poly [ADP-ribose] polymerase 1 (PARP-1) enzyme. PARP-1 plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP-1 an attractive target for cancer therapy.

Quantitative Data Presentation

While specific in silico docking data for this compound is not extensively published, the following tables summarize the inhibitory activity of this compound against PARP-1 and the docking scores of structurally related quinazolinone derivatives against the same target. This comparative data provides a valuable context for its potential binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | PARP-1 | 5.65 |

Table 2: Molecular Docking Scores of Analogous Quinazolinone Derivatives against PARP-1

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinazolin-4(3H)-one derivative 1 | -7.052 | Asn140 (BD1), Asn433 (BD2) | [1] |

| Quinazoline-based triazole-acetamide 8a | -12.61 | Not specified | [2] |

| Quinazoline-based triazole-acetamide 8f | -12.52 | Not specified | [2] |

| Quinazoline-based triazole-acetamide 8k | -12.87 | Not specified | [2] |

| Quinazolin-4(3H)-one derivative 19d | Not specified | Ser904, Gly863 | [1] |

Experimental and Computational Protocols

Molecular Docking Protocol for PARP-1 Inhibitors

This section outlines a generalized in silico molecular docking protocol for predicting the binding mode and affinity of ligands, such as this compound, to the PARP-1 active site. This protocol is based on methodologies reported for similar quinazolinone-based PARP-1 inhibitors[1].

Objective: To predict the binding conformation and estimate the binding affinity of a small molecule inhibitor within the catalytic domain of PARP-1.

Materials:

-

Software: Molecular modeling software such as AutoDock, Glide (Schrödinger), or Discovery Studio.

-

Protein Structure: Crystal structure of human PARP-1 in complex with a known inhibitor (e.g., PDB ID: 4R6E).

-

Ligand Structure: 3D structure of this compound, energy minimized.

Methodology:

-

Protein Preparation:

-

Load the PARP-1 crystal structure into the modeling software.

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for amino acid residues.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D coordinates of this compound.

-

Assign partial charges and define rotatable bonds.

-

Perform energy minimization of the ligand structure.

-

-

Grid Generation:

-

Define the binding site by specifying a grid box centered on the active site, typically guided by the position of the co-crystallized inhibitor. The grid box should be large enough to accommodate the ligand.

-

-

Docking Simulation:

-

Perform the docking calculation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Generate multiple docking poses (e.g., 10-100) and rank them based on their predicted binding energy or docking score.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most plausible binding mode.

-

Visualize and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. Key residues in the PARP-1 active site to monitor include Gly863, Ser904, and Arg878.

-

PARP-1 Inhibition Assay Protocol (Colorimetric)

This protocol describes a method to quantify the inhibitory activity of compounds like this compound on PARP-1 enzymatic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme.

-

Histones (as a substrate for PARP-1).

-

NAD+ (co-substrate for PARP-1).

-

Activated DNA (e.g., sheared salmon sperm DNA).

-

Anti-PAR monoclonal antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

96-well microplates.

-

Plate reader.

Methodology:

-

Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction:

-

Add the PARP-1 enzyme, activated DNA, and NAD+ to each well.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate to allow the PARPylation reaction to proceed.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody and incubate.

-

Wash and add the TMB substrate. Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

-

Visualization of Pathways and Workflows

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

Caption: PARP-1 activation and inhibition in the DNA single-strand break repair pathway.

In Silico Docking Workflow

The diagram below outlines the computational workflow for the molecular docking of this compound with PARP-1.

References

The Evolution of a Scaffold: A Technical Guide to the Historical Development of Quinazoline-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to multiple generations of potent enzyme inhibitors, most notably targeting protein kinases involved in oncogenic signaling pathways. This technical guide provides an in-depth exploration of the historical development of quinazoline-based inhibitors, detailing their evolution, mechanism of action, and the experimental methodologies that underpinned their discovery and optimization.

The Dawn of an Era: First-Generation Reversible Inhibitors

The journey of quinazoline-based inhibitors began with the discovery of compounds that could reversibly bind to the ATP-binding pocket of protein kinases. A key breakthrough in this area was the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.

Gefitinib (Iressa®) , approved in 2003, and Erlotinib (Tarceva®) , approved in 2004, were the frontrunners of this first generation.[1] These 4-anilinoquinazoline derivatives demonstrated significant clinical efficacy in non-small-cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[1] The core principle behind their mechanism of action is the competitive inhibition of ATP binding to the EGFR kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[2]

The development of these inhibitors was guided by extensive Structure-Activity Relationship (SAR) studies, which elucidated the importance of the 4-anilino substitution for potent EGFR inhibition. Modifications at the 6- and 7-positions of the quinazoline ring were found to be crucial for enhancing potency and modulating pharmacokinetic properties.

Overcoming Resistance: The Rise of Second-Generation Irreversible Inhibitors

The initial success of first-generation inhibitors was tempered by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain. This mutation sterically hinders the binding of reversible inhibitors. To address this challenge, a new wave of quinazoline-based inhibitors was developed, characterized by their ability to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.

Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) are prominent examples of these second-generation, irreversible inhibitors.[1] By forming a covalent bond, they achieve a more durable and potent inhibition of the target kinase, even in the presence of the T790M mutation. The key structural feature of these inhibitors is the presence of a reactive acrylamide group on the 4-anilino substituent.

Expanding the Target Landscape: Dual and Multi-Targeted Inhibitors

Building on the quinazoline scaffold's versatility, researchers explored its potential to inhibit other key kinases involved in tumorigenesis. This led to the development of dual and multi-targeted inhibitors.

Lapatinib (Tykerb®) , for instance, is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] Vandetanib (Caprelsa®) targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET tyrosine kinases, making it effective in certain types of thyroid cancer.[1] These multi-targeted approaches aim to simultaneously block multiple oncogenic signaling pathways, potentially leading to improved efficacy and overcoming resistance mechanisms.

The Next Frontier: Third and Fourth Generation Inhibitors

Despite the success of second-generation inhibitors, resistance continued to emerge, primarily through the C797S mutation, which removes the cysteine residue required for covalent bonding. This spurred the development of third-generation inhibitors, such as osimertinib, which are designed to be active against the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.

More recently, the concept of fourth-generation inhibitors is being explored to tackle the C797S mutation.[3] These include allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering a novel mechanism to overcome resistance.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency of key quinazoline-based inhibitors against various kinases and cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Quinazoline-Based EGFR Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR (wild-type) | 39 | [4] |

| Erlotinib | EGFR (wild-type) | ~2 | [5] |

| Lapatinib | EGFR (wild-type) | 27.06 | [1] |

| Afatinib | EGFR (wild-type) | 0.6 | [6] |

| Dacomitinib | EGFR (wild-type) | ~6 | [7] |

| Compound 8b | EGFR-TK | 1.37 | [5] |

| Compound 19 | EGFR | 3.2 | [6] |

| Compound 6d | EGFR | 69 | [8] |

Table 2: Inhibitory Activity (IC50) of Quinazoline-Based VEGFR Inhibitors

| Compound | Target Kinase | IC50 (µM) | Reference |

| Vandetanib | VEGFR-2 | ~0.04 | [9] |

| Cediranib | VEGFR-TK | - | [4] |

| Compound 37 | VEGFR-2 | 0.03 | [10] |

| Compound 39 | VEGFR-2 | 0.05 | [4] |

| Compound 40 | VEGFR-2 | 0.08 | [4] |

| Compound VII | VEGFR-2 | 4.6 | [1] |

| Compound 6 | VEGFR-2 | 0.0121 | [11] |

Table 3: Antiproliferative Activity (GI50/IC50) of Quinazoline-Based Inhibitors in Cancer Cell Lines

| Compound | Cell Line | GI50/IC50 (µM) | Reference |

| Gefitinib | A431 | ~0.015 | [1] |

| Erlotinib | A431 | 3 | [6] |

| Afatinib | H1975 | ~0.01 | [6] |

| Dacomitinib | NCI-H1975 | ~0.006 | [7] |

| Compound 17 | MiaPaCa2 | 1.32 | [4] |

| Compound 25 | EGFR kinase | 0.0531 | [4] |

| Compound 8a | MCF-7 | 0.6955 | [1] |

| Compound 8b | MCF-7 | 0.1908 | [1] |

| Compound 6d | NCI-H460 | 0.789 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the development of quinazoline-based inhibitors.

Synthesis of Gefitinib (A Representative Protocol)

The synthesis of gefitinib can be achieved through various routes. A common approach involves the following key steps:

-

Preparation of the Quinazoline Core: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the key intermediate, 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[2][12]

-

Condensation Reaction: The 4-chloroquinazoline intermediate is then condensed with 3-ethynylaniline in a suitable solvent like isopropanol under reflux conditions.[12]

-

Final Step: The resulting N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is the final gefitinib molecule.[12] Purification is typically performed by recrystallization or column chromatography.

EGFR Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. In a 96-well plate, add the EGFR kinase, the test compound (at various concentrations), and the peptide substrate in the kinase assay buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as luminescence or fluorescence.[13] e. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Culture: Plate cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Visualizing the Landscape of Quinazoline Inhibitors

The following diagrams, generated using the DOT language, illustrate key concepts in the development of quinazoline-based inhibitors.

Caption: EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

Caption: General workflow for the discovery and development of quinazoline-based inhibitors.

Caption: The generational evolution of quinazoline-based EGFR inhibitors.

Conclusion

The historical development of quinazoline-based inhibitors is a testament to the power of medicinal chemistry in addressing the challenges of targeted cancer therapy. From the first reversible inhibitors to the latest generation of compounds designed to overcome complex resistance mechanisms, the quinazoline scaffold has proven to be remarkably adaptable. The continued exploration of this privileged structure, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the future of precision oncology. This guide provides a foundational understanding for researchers and professionals dedicated to advancing this critical field of drug discovery.

References

- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non-small cell lung cancer in patients with common and rare EGFR gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]

- 13. promega.com.cn [promega.com.cn]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Chloroquinazolin-4-OL

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloroquinazolin-4-ol, also known as 8-chloro-3,4-dihydroquinazolin-4-one, is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a prominent feature in numerous biologically active molecules. This document provides a detailed protocol for the laboratory synthesis of this compound, primarily based on the Niementowski reaction, a classical and efficient method for the formation of 4(3H)-quinazolinones.

Reaction Principle

The synthesis of this compound is achieved through the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide. In this reaction, formamide serves as the source of the C2 carbon atom of the quinazolinone ring. The reaction proceeds by heating the reactants, leading to the formation of the heterocyclic ring system and the elimination of water.

Experimental Protocol

Materials and Reagents

-

2-amino-3-chlorobenzoic acid

-

Formamide

-

Ethanol (for recrystallization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature of 125-130°C using a heating mantle.[1] Maintain this temperature and allow the reaction to proceed under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water to precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual formamide and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent for recrystallization is ethanol or an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of quinazolin-4(3H)-one derivatives via the Niementowski reaction. Note that specific yields for this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-chlorobenzoic acid | General Knowledge |

| Reagent | Formamide | [1][2] |

| Reaction Temperature | 125-130 °C | [1] |

| Reaction Type | Cyclocondensation (Niementowski Reaction) | [2][3] |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Quinazolinone Synthesis)

The following diagram illustrates the general logical relationship in the Niementowski synthesis of a quinazolin-4-one from an anthranilic acid derivative.

Caption: Niementowski reaction pathway for this compound.

References

Application Notes and Protocols: 8-Chloroquinazolin-4-OL as a Chemical Probe for Target Validation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Chloroquinazolin-4-OL as a chemical probe to validate its primary target, Poly (ADP-ribose) polymerase-1 (PARP-1). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the nuclear enzyme PARP-1. PARP-1 plays a critical role in DNA repair, chromatin remodeling, and transcriptional regulation. Its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. As a chemical probe, this compound allows for the interrogation of PARP-1's role in various cellular processes and for the validation of PARP-1 as a therapeutic target in specific disease contexts.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented in Table 1.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | N/A |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 101494-95-5 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [1] |

| Primary Target | PARP-1 | N/A |

| IC₅₀ (PARP-1) | 5.65 µM | [2] |

| Storage | Store at -20°C as a solid | [1] |

Signaling Pathway Modulated by this compound

Inhibition of PARP-1 by this compound primarily impacts the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP-1 in single-strand break (SSB) repair and its synthetic lethal relationship with deficiencies in homologous recombination (HR) for double-strand break (DSB) repair.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its use in target validation studies.

Synthesis of this compound

This protocol is based on general methods for the synthesis of quinazolinone derivatives.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Formamide

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Combine 2-amino-3-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 160-180°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water to the mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot ethanol to yield pure this compound.

-

Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is suitable for determining the IC₅₀ of this compound.[3][4][5][6][7][8]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Histone-coated 96-well plate (white)

-

Biotinylated NAD⁺

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound stock solution in DMSO

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

To each well of the histone-coated plate, add the PARP-1 enzyme and activated DNA.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding biotinylated NAD⁺ to all wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Wash the plate three times with wash buffer to remove unbound reagents.

-

Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a drug with its target in a cellular context.[9][10][11][12][13]

Materials:

-

Cancer cell line expressing PARP-1 (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against PARP-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate for Western blotting

-

Imaging system for Western blots

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with a saturating concentration of this compound or vehicle (DMSO) for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a PARP-1 specific antibody.

-

Quantify the band intensities and plot the percentage of soluble PARP-1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Off-Target Identification using Photoaffinity Labeling

This is an advanced protocol for identifying potential off-targets of this compound. It requires the synthesis of a photo-reactive and clickable analog of the compound.

Conceptual Workflow:

-

Probe Synthesis: Synthesize an analog of this compound incorporating a photo-reactive group (e.g., diazirine or benzophenone) and a clickable handle (e.g., alkyne or azide).[14][15][16][17][18]

-

Cellular Labeling: Treat live cells with the photoaffinity probe.

-

Photo-crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.

-

Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes.

-

Enrichment: Enrich the biotin-tagged proteins using streptavidin beads.

-

Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and identify them by mass spectrometry.

-

Data Analysis: Identify proteins that are specifically enriched in the probe-treated samples compared to controls to determine potential off-targets.

Data Presentation

Table 2: Example Data for PARP-1 Enzymatic Inhibition Assay

| [this compound] (µM) | % Inhibition (Mean ± SD) |

| 0 | 0 ± 2.1 |

| 0.1 | 8.5 ± 3.5 |

| 0.5 | 25.3 ± 4.1 |

| 1 | 48.9 ± 5.2 |

| 5 | 85.1 ± 3.8 |

| 10 | 95.7 ± 2.9 |

| 50 | 98.2 ± 1.5 |

Note: This is example data and should be generated experimentally.

Table 3: Example Data for CETSA

| Temperature (°C) | % Soluble PARP-1 (Vehicle) | % Soluble PARP-1 (this compound) |

| 40 | 100 | 100 |

| 45 | 98 | 100 |

| 50 | 85 | 95 |

| 55 | 52 | 80 |

| 60 | 20 | 65 |

| 65 | 5 | 30 |

| 70 | <1 | 10 |

Note: This is example data and should be generated experimentally.

Conclusion

This compound is a valuable chemical probe for studying the biology of PARP-1. The protocols outlined in these application notes provide a framework for its synthesis, characterization, and use in target validation studies. By employing these methods, researchers can confidently assess the on-target activity of this compound and explore its potential off-target effects, thereby enabling a deeper understanding of its mechanism of action and its utility in drug discovery and development.

References

- 1. 8-CHLOROQUINAZOLIN-4(1H)-ONE | TargetMol [targetmol.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. genoprice.com [genoprice.com]

- 9. researchgate.net [researchgate.net]

- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. eubopen.org [eubopen.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-Chloroquinazolin-4-OL in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 8-Chloroquinazolin-4-OL as an anticancer agent, focusing on its role as a PARP-1 inhibitor. The included protocols offer detailed methodologies for evaluating its efficacy and mechanism of action in various cancer cell lines.

Introduction

This compound is a small molecule belonging to the quinazoline class of compounds, which are known for their diverse biological activities. Notably, this compound has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), ultimately triggering cell death. This principle, known as synthetic lethality, makes PARP inhibitors a promising class of targeted cancer therapies.[2][3]

These notes provide a framework for investigating the anticancer properties of this compound, with a focus on its PARP-1 inhibitory activity and its subsequent effects on cancer cell viability, apoptosis, and DNA damage signaling.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: PARP-1 Inhibition

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | PARP-1 | 5.65 | Enzymatic Assay | [1] |

| User-Generated Data |

Table 2: Cell Viability (IC50 Values in µM)

| Cancer Cell Line | This compound (72h) | Positive Control (e.g., Olaparib) |

| e.g., MCF-7 (Breast) | User-Generated Data | User-Generated Data |

| e.g., A549 (Lung) | User-Generated Data | User-Generated Data |

| e.g., HCT116 (Colon) | User-Generated Data | User-Generated Data |

| e.g., OVCAR-3 (Ovarian) | User-Generated Data | User-Generated Data |

Table 3: Apoptosis Induction

| Cancer Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| e.g., MCF-7 | Vehicle Control | User-Generated Data |

| This compound (IC50) | User-Generated Data | |

| This compound (2x IC50) | User-Generated Data |

Table 4: Protein Expression Analysis (Western Blot)

| Target Protein | Cancer Cell Line | Treatment | Fold Change vs. Vehicle |

| Cleaved PARP-1 | e.g., MCF-7 | This compound | User-Generated Data |

| γH2AX | e.g., MCF-7 | This compound | User-Generated Data |

Mandatory Visualizations

References

Application Notes and Protocols for 8-Chloroquinazolin-4-OL Activity Assays

For Researchers, Scientists, and Drug Development Professionals